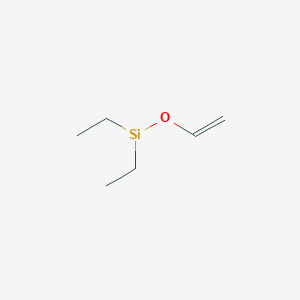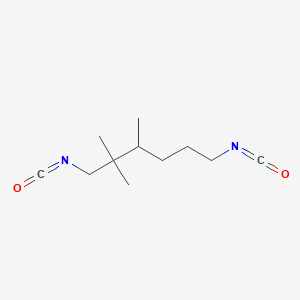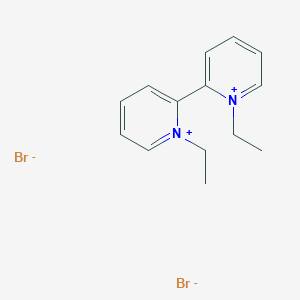
1,1'-Diethyl-2,2'-bipyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide can be synthesized through the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction typically requires specific conditions, including the use of organic solvents and controlled temperatures.
Industrial Production Methods: Industrial production of 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide involves the reaction of 2,2’-bipyridine with dibromoethane. This method, developed by Imperial Chemical Industries, involves a cyclization reaction that produces the desired bipyridinium compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, leading to the formation of radical cations and neutral molecules.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the bipyridinium structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted bipyridinium derivatives and reduced forms of the compound, such as radical cations and neutral molecules .
Aplicaciones Científicas De Investigación
1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
Electrochemistry: The compound’s redox properties make it valuable in the study of electrochemical processes and the development of electrochromic devices.
Molecular Electronics: It is used in the construction of molecular systems that exhibit controlled switching and rotational motion.
Biological Studies: The compound serves as an internal standard in the analysis of herbicides like paraquat and diquat in biological samples.
Industrial Applications: It is used in the manufacturing of diagnostic assays and in the field of hematology and histology.
Mecanismo De Acción
The mechanism of action of 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide involves its redox properties. The compound undergoes reversible one- and two-electron reductions, leading to the formation of radical cations and neutral molecules. These redox processes are accompanied by significant changes in the electronic absorption spectra, which are harnessed in various applications . The molecular targets and pathways involved include the bipyridinium ions, which exhibit controlled electrochemical behavior .
Comparación Con Compuestos Similares
- Methyl viologen dichloride hydrate
- Ethyl viologen diiodide
- Ethyl viologen diperchlorate
- Paraquat dichloride hydrate
- Diquat dibromide monohydrate
Comparison: 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide is unique due to its specific redox properties and the ability to form stable radical cations. Compared to similar compounds like methyl viologen and paraquat, it offers distinct advantages in terms of stability and electrochemical behavior .
Propiedades
Número CAS |
65193-13-7 |
|---|---|
Fórmula molecular |
C14H18Br2N2 |
Peso molecular |
374.11 g/mol |
Nombre IUPAC |
1-ethyl-2-(1-ethylpyridin-1-ium-2-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C14H18N2.2BrH/c1-3-15-11-7-5-9-13(15)14-10-6-8-12-16(14)4-2;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
OSWOJZMBAHHEOJ-UHFFFAOYSA-L |
SMILES canónico |
CC[N+]1=CC=CC=C1C2=CC=CC=[N+]2CC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




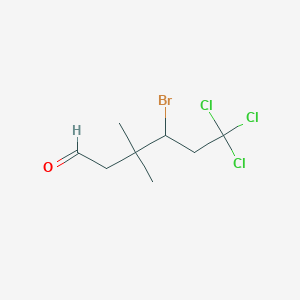


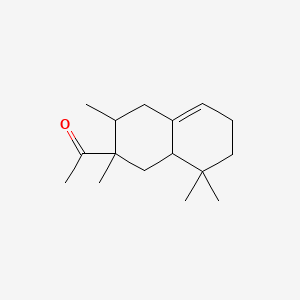
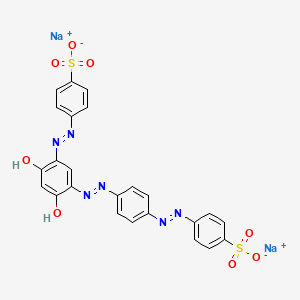
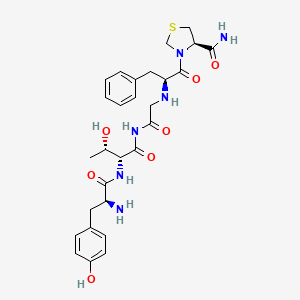
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

